molecular formula C9H12N4O B2666722 1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide CAS No. 2307997-01-7

1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide

Cat. No. B2666722
CAS RN: 2307997-01-7
M. Wt: 192.222
InChI Key: GTIHAUNRRHAUQW-UHFFFAOYSA-N
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Description

“1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide” is a compound that has a molecular weight of 193.21 . It is a powder at room temperature . The compound is part of the pyrrolidine class of compounds, which are nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide” are not available in the retrieved data, it’s worth noting that pyrrolidine compounds can undergo various chemical reactions depending on the functional groups attached to the ring .


Physical And Chemical Properties Analysis

“1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide” is a powder at room temperature . It has a molecular weight of 193.21 . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Hybrid Catalysts in Medicinal Chemistry

Hybrid catalysts play a crucial role in synthesizing structurally complex and biologically significant compounds. For instance, the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are key precursors for medicinal and pharmaceutical industries due to their broader synthetic applications and bioavailability, utilizes diversified hybrid catalysts. These catalysts include organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions. The review emphasizes the application of these catalysts from 1992 to 2022 for developing lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).

Pyrazinamide and Tuberculosis Treatment

Pyrazinamide (PZA) is a cornerstone in the treatment of tuberculosis (TB), showcasing the critical role of pyrazine derivatives in medicinal chemistry. PZA is essential for shortening the course of TB treatment and is effective against drug-resistant strains. It operates by disrupting membrane energetics and various other cellular processes crucial for the survival of Mycobacterium tuberculosis, underlining the importance of understanding the molecular mechanisms of drug action and resistance for developing new therapeutic strategies (Njire et al., 2016).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold has shown versatility in interacting with kinases via multiple binding modes, making it a significant focus for kinase inhibitor development in pharmaceutical research. This scaffold binds to the hinge region of the kinase, enabling the creation of potent and selective kinase inhibitors. The review of patents reveals its widespread application in designing inhibitors for a broad range of kinase targets, indicating the scaffold's potential in drug development (Wenglowsky, 2013).

Pyrazines in Food Science

Pyrazines contribute significantly to the flavor profile of food products, with their synthesis via the Maillard reaction being a key area of research in food science. Understanding the control strategies for pyrazines generation can enhance food processing methods to optimize flavor development or minimize undesirable by-products, demonstrating the relevance of pyrazine chemistry beyond pharmaceuticals (Yu et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Future Directions

The future directions for “1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide” and similar compounds could involve further exploration of the pyrrolidine scaffold for the development of new biologically active compounds . This could include the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-pyrazin-2-ylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c10-9(14)7-2-1-5-13(7)8-6-11-3-4-12-8/h3-4,6-7H,1-2,5H2,(H2,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIHAUNRRHAUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CN=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrazin-2-yl)pyrrolidine-2-carboxamide

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